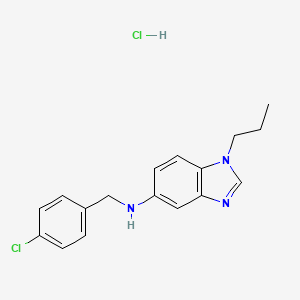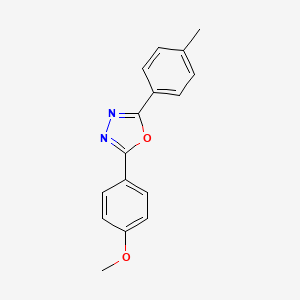
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyrimidinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyrimidinylthio)acetamide, commonly referred to as CYT387, is a small molecule inhibitor that has shown potential in treating various hematological malignancies. This compound has been the focus of numerous scientific studies due to its unique chemical structure and mechanism of action.
Wirkmechanismus
CYT387 selectively inhibits JAK1 and JAK2, two key enzymes involved in the JAK/STAT signaling pathway. By inhibiting these enzymes, CYT387 can prevent the activation of downstream targets, ultimately leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
Studies have shown that CYT387 can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. Additionally, CYT387 has been shown to improve anemia and reduce spleen size in patients with myelofibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CYT387 in lab experiments is its specificity for JAK1 and JAK2, which allows for targeted inhibition of the JAK/STAT signaling pathway. However, one limitation is its potential for off-target effects, which may lead to unintended consequences.
Zukünftige Richtungen
Future research on CYT387 may involve exploring its potential in combination with other therapies, investigating its role in other diseases beyond hematological malignancies, and further elucidating its mechanism of action. Additionally, the development of more potent and selective JAK inhibitors may lead to improved therapeutic outcomes for patients.
Synthesemethoden
The synthesis of CYT387 involves several steps, including the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 2-bromo-2-pyrimidin-4-ylthioacetamide in the presence of a palladium catalyst. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
CYT387 has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent in treating hematological malignancies such as myelofibrosis, polycythemia vera, and essential thrombocythemia. It has been shown to inhibit the JAK/STAT signaling pathway, which is known to play a critical role in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS2/c20-11(9-21-13-15-7-4-8-16-13)17-14-19-18-12(22-14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUPBDHUEORBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5441882.png)

![4-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-3-nitrobenzaldehyde](/img/structure/B5441898.png)
![2-cyclohexyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5441900.png)
![{[5-(2-fluorophenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5441910.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5441920.png)

![2-(morpholin-4-ylmethyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-oxazepane](/img/structure/B5441928.png)
![4-[(dimethylamino)methyl]-1-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)carbonyl]-4-azepanol](/img/structure/B5441932.png)
![1-ethyl-4-{[3-hydroxy-1-(4-isopropylbenzyl)-2-oxopiperidin-3-yl]methyl}piperazin-2-one](/img/structure/B5441936.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5441949.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5441953.png)
![4-[(dimethylamino)methyl]-1-[(5-methyl-3-pyridinyl)carbonyl]-4-azepanol](/img/structure/B5441964.png)